molecular formula C15H24O B14461320 Diisobutyl-o-cresol CAS No. 66027-98-3

Diisobutyl-o-cresol

Cat. No.: B14461320
CAS No.: 66027-98-3
M. Wt: 220.35 g/mol
InChI Key: SOGRWPBNEICCRE-UHFFFAOYSA-N
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Description

Diisobutyl-o-cresol is an organic compound belonging to the class of cresols, which are methylphenols. It is a derivative of o-cresol, where two isobutyl groups are attached to the aromatic ring. Cresols are known for their antiseptic and disinfectant properties and are used in various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diisobutyl-o-cresol can be synthesized through the alkylation of o-cresol with isobutylene in the presence of an acid catalyst. The reaction typically occurs under elevated temperatures and pressures to facilitate the formation of the desired product. The general reaction scheme is as follows:

o-Cresol+2IsobutyleneAcid CatalystThis compound\text{o-Cresol} + 2 \text{Isobutylene} \xrightarrow{\text{Acid Catalyst}} \text{this compound} o-Cresol+2IsobutyleneAcid Catalyst​this compound

Industrial Production Methods

In industrial settings, the production of this compound involves continuous flow reactors where o-cresol and isobutylene are fed into the reactor along with the acid catalyst. The reaction mixture is then subjected to distillation to separate the desired product from unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions

Diisobutyl-o-cresol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

    Substitution: Electrophilic aromatic substitution reactions can introduce other functional groups onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or diisobutylaluminium hydride (DIBAL-H) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are employed under acidic conditions.

Major Products Formed

    Oxidation: Quinones and hydroxy derivatives.

    Reduction: Alcohols and alkanes.

    Substitution: Halogenated and nitrated derivatives.

Scientific Research Applications

Diisobutyl-o-cresol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of other organic compounds.

    Biology: Studied for its potential antimicrobial properties.

    Medicine: Investigated for its antiseptic and disinfectant properties.

    Industry: Utilized in the production of resins, plastics, and other industrial chemicals.

Mechanism of Action

The mechanism by which diisobutyl-o-cresol exerts its effects involves the disruption of bacterial cell membranes. The compound interacts with the lipid bilayer, causing increased permeability and leakage of cellular contents, leading to cell death. This action is similar to other phenolic compounds, which are known for their germicidal properties.

Comparison with Similar Compounds

Similar Compounds

    o-Cresol: The parent compound, which lacks the isobutyl groups.

    m-Cresol and p-Cresol: Isomers of o-cresol with different positions of the methyl group.

    Diisobutyl-m-cresol and Diisobutyl-p-cresol: Analogous compounds with isobutyl groups attached to m-cresol and p-cresol, respectively.

Uniqueness

Diisobutyl-o-cresol is unique due to the presence of two bulky isobutyl groups, which can influence its physical and chemical properties, such as solubility and reactivity. This structural modification can enhance its effectiveness as an antimicrobial agent compared to its parent compound, o-cresol.

Properties

CAS No.

66027-98-3

Molecular Formula

C15H24O

Molecular Weight

220.35 g/mol

IUPAC Name

2-methyl-4,6-bis(2-methylpropyl)phenol

InChI

InChI=1S/C15H24O/c1-10(2)6-13-8-12(5)15(16)14(9-13)7-11(3)4/h8-11,16H,6-7H2,1-5H3

InChI Key

SOGRWPBNEICCRE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1O)CC(C)C)CC(C)C

Origin of Product

United States

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